(R,S,R)-alpha-Tocopherol

説明

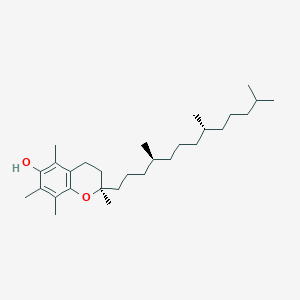

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(4S,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UETOGOEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Elucidation of R,s,r Alpha Tocopherol

Chiral Centers and Isomeric Configurations of Alpha-Tocopherol (B171835) (C2, C4', C8')

Alpha-tocopherol is a chiral molecule possessing three stereocenters located at the 2, 4', and 8' positions of its structure. libretexts.org The carbon atom at position 2 is on the chromanol ring, while the carbons at 4' and 8' are on the phytyl tail. nih.govresearchgate.net Each of these chiral centers can exist in either an 'R' or 'S' configuration, referring to the spatial arrangement of the groups attached to the chiral carbon.

The presence of these three chiral centers gives rise to a total of eight possible stereoisomers (2³ = 8). nih.govnih.gov Naturally occurring alpha-tocopherol, synthesized by plants and other photosynthetic organisms, exists exclusively as a single stereoisomer: (2R, 4’R, 8’R)-alpha-tocopherol, commonly designated as RRR-α-tocopherol. nih.govresearchgate.netmdpi.com In contrast, synthetic alpha-tocopherol is produced as an equal mixture of all eight stereoisomers. nih.gov

The eight stereoisomers of alpha-tocopherol are diastereomers of each other, with the exception of the SSS-α-tocopherol, which is the enantiomer of the natural RRR-α-tocopherol. These isomers can be grouped into two series based on the configuration at the C2 position: the 2R series and the 2S series. nih.govmdpi.com

| Isomeric Configuration | Chiral Center C2 | Chiral Center C4' | Chiral Center C8' | Series |

|---|---|---|---|---|

| RRR | R | R | R | 2R |

| RSR | R | S | R | 2R |

| RRS | R | R | S | 2R |

| RSS | R | S | S | 2R |

| SRR | S | R | R | 2S |

| SSR | S | S | R | 2S |

| SRS | S | R | S | 2S |

| SSS | S | S | S | 2S |

Distinguishing (R,S,R)-alpha-Tocopherol from all-racemic Alpha-Tocopherol Stereoisomers

The term this compound refers to a single, specific stereoisomer of alpha-tocopherol. In contrast, all-racemic alpha-tocopherol (all-rac-α-tocopherol), the common synthetic form, is not a single compound but an equimolar, racemic mixture of all eight possible stereoisomers. nih.govresearchgate.netmdpi.com Therefore, this compound is one of the eight constituents that comprise all-rac-α-tocopherol. researchgate.netlumenlearning.com

Distinguishing and quantifying the individual stereoisomers within an all-racemic mixture requires specialized analytical techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is a method employed for this separation. researchgate.netnih.gov One such method involves methylating the alpha-tocopherol stereoisomers into their corresponding methyl ethers before separation. nih.gov

Using a cellulose-based chiral column, the eight stereoisomers can be separated into five distinct peaks. researchgate.netnih.gov This occurs because the four 2S stereoisomers (SSS, SSR, SRR, SRS) are not resolved and co-elute as a single peak. researchgate.net The four 2R stereoisomers, however, can be separated from each other and from the 2S isomers. researchgate.net

| Elution Peak | Stereoisomer(s) |

|---|---|

| 1 | SSS, SSR, SRR, SRS (co-elute) |

| 2 | RSS |

| 3 | RRS |

| 4 | RRR |

| 5 | RSR |

Structural Basis for Differential Biological Recognition and Activity of 2R Stereoisomers

While all stereoisomers of alpha-tocopherol exhibit similar inherent antioxidant activity in vitro, their biological activity and retention in the human body differ significantly. researchgate.net This discrimination is not based on antioxidant capacity but on stereospecific recognition by a key protein in the liver: the alpha-tocopherol transfer protein (α-TTP). researchgate.netnih.govoup.com

The primary function of α-TTP is to selectively bind and incorporate alpha-tocopherol into nascent very-low-density lipoproteins (VLDL) for secretion from the liver into the circulation, allowing for distribution to other tissues. nih.govnih.govoup.com Crucially, α-TTP demonstrates a strong binding preference for the 2R stereoisomers (RRR, RRS, RSR, and RSS) over the 2S stereoisomers (SSS, SSR, SRS, and SRR). nih.govnih.govoup.com

The structural basis for this selectivity lies within the hydrophobic ligand-binding pocket of α-TTP. nih.gov This pocket contains a specific indent created by the side chains of several amino acids. nih.gov This structural feature can only accommodate the phytyl tail when the chiral C2 center has the R configuration. nih.gov The S configuration at the C2 position results in a spatial arrangement that hinders proper fitting into the binding pocket. nih.gov Consequently, the 2S stereoisomers are poorly bound by α-TTP and are preferentially metabolized and excreted from the body. researchgate.netnih.gov

Because of this hepatic discrimination mediated by α-TTP, only the 2R forms of alpha-tocopherol are effectively maintained in the plasma and tissues, thus fulfilling the human requirement for vitamin E. nih.govresearchgate.netnih.gov This selective retention of 2R stereoisomers is the fundamental reason for their higher biological activity compared to their 2S counterparts. nih.govnih.gov

| Stereoisomer | Series | α-TTP Binding Affinity | Biological Activity |

|---|---|---|---|

| RRR | 2R | High | Highest |

| RSR | 2R | Preferential | Biologically Active |

| RRS | 2R | Preferential | Biologically Active |

| RSS | 2R | Preferential | Biologically Active |

| SRR | 2S | Low | Limited/Low |

| SSR | 2S | Low | Limited/Low |

| SRS | 2S | Low | Limited/Low |

| SSS | 2S | Low | Limited/Low |

Biosynthetic Pathways and Synthetic Methodologies of R,s,r Alpha Tocopherol

Natural Biosynthesis in Photosynthetic Organisms

Alpha-tocopherol (B171835) is exclusively synthesized by photosynthetic organisms, including plants, algae, and some cyanobacteria. mdpi.comnih.gov The biosynthetic machinery is primarily located within the plastids. nih.gov

The biosynthesis of alpha-tocopherol draws upon two primary metabolic pathways for its essential precursors: the shikimate pathway for the aromatic head group and the methylerythritol phosphate (MEP) pathway for the lipophilic side chain. researchgate.netrug.nl

Homogentisic Acid (HGA): The chromanol ring of tocopherols (B72186) is derived from homogentisic acid (HGA). mdpi.com HGA is synthesized in the cytoplasm from the amino acid L-tyrosine via a two-step process. frontiersin.org Tyrosine is first converted to 4-hydroxyphenylpyruvate (HPP) by tyrosine aminotransferase (TAT). nih.gov Subsequently, 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the formation of HGA from HPP. nih.govnih.gov

Phytyl Diphosphate (PDP): The phytyl tail of tocopherols originates from phytyl diphosphate (PDP), which is synthesized in the plastids through the MEP pathway. researchgate.netnih.gov This pathway produces isopentenyl diphosphate (IPP), which is then used to synthesize geranylgeranyl diphosphate (GGDP). nih.gov GGDP serves as a precursor for various isoprenoids, including chlorophylls and carotenoids. For tocopherol synthesis, GGDP is reduced to PDP by the enzyme geranylgeranyl reductase (GGDR). nih.gov Alternatively, PDP can be generated from the recycling of phytol, a degradation product of chlorophyll. frontiersin.org This recycling pathway involves two sequential phosphorylation steps catalyzed by phytol kinase (VTE5) and phytyl phosphate kinase (VTE6). frontiersin.orgoup.com

| Precursor | Metabolic Pathway | Key Enzymes |

| Homogentisic Acid (HGA) | Shikimate Pathway | Tyrosine Aminotransferase (TAT), 4-hydroxyphenylpyruvate dioxygenase (HPPD) |

| Phytyl Diphosphate (PDP) | Methylerythritol Phosphate (MEP) Pathway & Phytol Recycling | Geranylgeranyl Reductase (GGDR), Phytol Kinase (VTE5), Phytyl Phosphate Kinase (VTE6) |

The assembly of the alpha-tocopherol molecule from its precursors involves a series of key enzymatic reactions within the plastid inner envelope. nih.gov

Condensation: The committed step in tocopherol biosynthesis is the condensation of HGA and PDP, catalyzed by the enzyme homogentisate phytyltransferase (HPT) , also known as VTE2. frontiersin.orgnih.gov This reaction forms 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). frontiersin.orgnih.gov HPT is considered a rate-limiting enzyme in tocopherol synthesis. researchgate.net

Methylation: MPBQ then undergoes a methylation step to form 2,3-dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ). This reaction is catalyzed by MPBQ methyltransferase (MPBQ-MT) , or VTE3. mdpi.comresearchgate.net

Cyclization: The chromanol ring is formed through a cyclization reaction. Tocopherol cyclase (TC) , also known as VTE1, catalyzes the conversion of DMPBQ to γ-tocopherol. mdpi.comresearchgate.net

Final Methylation: The final step in alpha-tocopherol synthesis is the methylation of γ-tocopherol at the C-5 position of the chromanol ring. This reaction is catalyzed by γ-tocopherol methyltransferase (γ-TMT) , or VTE4, to produce α-tocopherol. mdpi.comnih.govmdpi.com

| Enzyme | Gene | Reaction Catalyzed |

| Homogentisate Phytyltransferase | VTE2 | Condensation of HGA and PDP to form MPBQ |

| MPBQ Methyltransferase | VTE3 | Methylation of MPBQ to form DMPBQ |

| Tocopherol Cyclase | VTE1 | Cyclization of DMPBQ to form γ-tocopherol |

| γ-Tocopherol Methyltransferase | VTE4 | Methylation of γ-tocopherol to form α-tocopherol |

Stereoselective Synthetic Approaches to Alpha-Tocopherol

The synthesis of alpha-tocopherol has been a significant area of research in organic chemistry, driven by its commercial importance as a vitamin supplement. A key challenge in its synthesis is the control of the three stereocenters at positions 2, 4', and 8' of the molecule. researchgate.netnih.gov Synthetic alpha-tocopherol is often produced as a racemic mixture of all eight possible stereoisomers, designated as all-rac-α-tocopherol. nih.govlumenlearning.com

The first chemical synthesis of α-tocopherol was achieved by Paul Karrer in 1938, shortly after its structure was elucidated. thepharmacynewsletter.com This initial synthesis involved the condensation of trimethylhydroquinone with phytyl bromide. thepharmacynewsletter.com Early synthetic methods generally involved the acid-catalyzed condensation of a hydroquinone derivative with a phytyl side-chain precursor, such as isophytol. researchgate.netgoogle.com These approaches, however, did not control the stereochemistry at the three chiral centers, resulting in a mixture of all eight stereoisomers. researchgate.net The elucidation of the absolute configuration of natural α-tocopherol as (2R, 4'R, 8'R) in the 1960s spurred efforts to develop stereoselective syntheses. researchgate.netchimia.ch

Modern synthetic strategies for alpha-tocopherol focus on achieving high stereoselectivity to produce specific stereoisomers, particularly the naturally occurring (2R, 4'R, 8'R)-α-tocopherol. researchgate.net Enantioselective catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over another, has been a key technology in this endeavor. wikipedia.org

Various approaches have been developed, often involving the synthesis of chiral building blocks for the chroman ring and the phytyl tail, which are then coupled together. nih.gov For instance, enzymatic reactions, such as lipase-mediated acetylation, have been used to resolve racemic mixtures of chroman precursors, providing enantiomerically pure starting materials. nih.govjst.go.jporganic-chemistry.org The chiral phytyl side-chain can be synthesized from optically active precursors or through asymmetric hydrogenation reactions. nih.gov

The coupling of the chiral chroman and phytyl fragments is often achieved through methods like the Wittig reaction, followed by hydrogenation to yield the final α-tocopherol stereoisomer. nih.govresearchgate.net These modern enantioselective methods have made it possible to synthesize specific stereoisomers of alpha-tocopherol with high purity, which is crucial for studying the biological activities of the individual isomers. nih.govrsc.orgacs.org

Cellular and Molecular Specificity of R,s,r Alpha Tocopherol Distribution and Metabolism

Tissue-Specific Accumulation and Stereoisomer Profiles of (R,S,R)-alpha-Tocopherol

The selective action of hepatic α-TTP results in a distinct stereoisomer profile in the plasma and tissues, which is markedly different from the equimolar ratio found in synthetic all-rac-alpha-tocopheryl acetate (B1210297). Tissues preferentially accumulate the four 2R stereoisomers of alpha-tocopherol (B171835) nih.govresearchgate.net.

In studies on rats administered all-rac-alpha-tocopheryl acetate, the sum of the four 2R stereoisomers accounted for 70-86% of the total alpha-tocopherol in tissues and plasma nih.govresearchgate.net. The remaining 14-30% consisted of the 2S stereoisomers nih.govresearchgate.net. Interestingly, the liver itself tends to have a higher proportion of the 2S stereoisomers compared to other tissues and plasma, reflecting its role as the site of discrimination where these forms are segregated for metabolism cambridge.orgresearchgate.net.

Human studies have also demonstrated this preferential accumulation. In a study involving patients who received deuterated natural (RRR) and synthetic (all-rac) vitamin E, the ratio of RRR to all-rac alpha-tocopherol in tissues was found to be approximately 1.71 to 2.01, indicating a significant preference for the natural form nih.gov. Furthermore, research on human milk has shown that RRR-alpha-tocopherol is the predominant stereoisomer, even when mothers consume supplements containing all-rac-alpha-tocopherol nih.gov. This suggests that there may be further discrimination in favor of RRR-alpha-tocopherol within the mammary tissue nih.gov.

The distribution of stereoisomers can also vary between different tissues. For instance, in rats, the red blood cells exhibited a particularly high degree of discrimination, with alpha-tocopherol levels from an RRR-alpha-tocopherol diet being four to six times higher than those from an all-rac-alpha-tocopherol diet documentsdelivered.com. In other tissues, this ratio was generally between 1.0 and 1.5 documentsdelivered.com. In the brain tissue of centenarians, RRR-αT was the predominant stereoisomer, accounting for over 50% of the total αT concentration in most subjects mdpi.com.

| Stereoisomer Group | Percentage of Total α-Tocopherol |

|---|---|

| Sum of 2R Stereoisomers (RRR, RRS, RSR, RSS) | 70-86% |

| Sum of 2S Stereoisomers (SRR, SSR, SSS, SRS) | 14-30% |

Data compiled from Weiser et al. (1996) nih.govresearchgate.net. This table illustrates the preferential accumulation of 2R stereoisomers in the tissues and plasma of rats following the administration of all-rac-alpha-tocopheryl acetate.

Brain Tissue Preference for this compound

Research has consistently demonstrated a notable preference for the naturally occurring RRR-α-tocopherol stereoisomer within brain tissue. cambridge.orgmdpi.com This preference is evident even in individuals exposed to synthetic all-rac-α-tocopherol, which is an equimolar mixture of eight stereoisomers. mdpi.com The brain has been identified as one of the most discriminating tissues regarding alpha-tocopherol isomers. researchgate.net

A study on the human infant brain revealed that RRR-α-tocopherol was the predominant stereoisomer across all examined regions, including the frontal cortex, hippocampus, and visual cortex. cambridge.org On average, RRR-α-tocopherol constituted 66% of the total alpha-tocopherol in these brain regions. cambridge.org In contrast, the concentrations of synthetic stereoisomers were significantly lower. cambridge.org

The following table summarizes the mean concentrations of alpha-tocopherol stereoisomers in different regions of the human infant brain:

| Brain Region | RRR-α-tocopherol (μg/g) | RRS-α-tocopherol (μg/g) | RSR-α-tocopherol (μg/g) | RSS-α-tocopherol (μg/g) | Σ2S-α-tocopherol (μg/g) |

| Frontal Cortex | 10.5 | 1.5 | 1.0 | 0.9 | 0.3 |

| Hippocampus | 6.8 | 1.0 | 0.8 | 0.7 | 0.2 |

| Visual Cortex | 5.5 | 1.0 | 0.8 | 0.7 | 0.2 |

Data sourced from a study on human infant brain tissue. cambridge.org

This preferential accumulation is attributed to a discriminatory mechanism that favors the uptake and retention of RRR-α-tocopherol. cambridge.org Even in centenarians, RRR-α-tocopherol was found to be the predominant stereoisomer in the temporal cortex, accounting for over 50% of the total α-tocopherol concentration in most subjects. mdpi.com The RRR:SRR ratios in the brain have been observed to increase over time in rats fed diets containing both stereoisomers, indicating a progressive enrichment of the RRR form. oup.com

Comparative Stereoisomer Ratios in Peripheral Tissues

The distribution of alpha-tocopherol stereoisomers in peripheral tissues also reflects a discriminatory process, although the degree of preference for RRR-α-tocopherol can vary between tissues and animal species. researchgate.netnih.gov Generally, tissues tend to accumulate higher levels of the 2R stereoisomers (RRR, RRS, RSR, RSS) compared to the 2S stereoisomers (SRR, SRS, SSR, SSS). nih.govnih.gov

In rats administered all-rac-α-tocopheryl acetate, the four 2R stereoisomers were preferentially accumulated in the liver, brain, adipose tissue, and plasma, collectively accounting for 70-86% of the total alpha-tocopherol. nih.gov The remaining portion consisted of the 2S stereoisomers. nih.gov

Studies in mink have shown that the proportion of α-tocopherol stereoisomers in plasma, brain, heart, lungs, and abdominal fat follows the order: RRR > RRS, RSR, RSS > Σ2S. nih.gov The liver, however, exhibited the highest proportion of Σ2S stereoisomers and the lowest proportion of RRR-α-tocopherol, highlighting its central role in the metabolism and discrimination of these compounds. nih.govcambridge.org

The following table presents the distribution of α-tocopherol stereoisomers as a percentage of total α-tocopherol in the tissues of veal calves supplemented with all-rac-α-tocopheryl acetate:

| Tissue | RRR (%) | RRS (%) | RSR (%) | RSS (%) | Σ2S (%) |

| Plasma | 41.2 | 19.3 | 16.9 | 16.9 | 5.7 |

| Liver | 22.8 | 19.8 | 16.9 | 17.5 | 23.0 |

| Heart | 45.4 | 19.3 | 15.6 | 15.6 | 4.1 |

| Lungs | 48.2 | 18.2 | 14.8 | 14.8 | 4.0 |

| Muscle | 46.1 | 18.9 | 15.5 | 15.5 | 4.0 |

| Adipose Tissue | 45.9 | 19.1 | 15.2 | 15.2 | 4.6 |

Data adapted from a study on veal calves. researchgate.net

Similarly, in lambs fed different proportions of natural and synthetic α-tocopheryl acetate, the amount of RRR-α-tocopherol generally increased in plasma and all organs with a higher proportion of the natural form in the diet. researchgate.net Human studies have also indicated that natural vitamin E has approximately twice the availability of synthetic vitamin E, with plasma ratios of RRR-α-tocopherol to all-rac-α-tocopherol increasing after supplementation. nih.gov In surgical patients receiving supplementation, the ratio of RRR to all-racemic α-tocopherol was found to be lower in tissues compared to plasma. nih.govresearchgate.net

Non Antioxidant Molecular Mechanisms of R,s,r Alpha Tocopherol Action

Modulation of Gene Expression by Alpha-Tocopherol (B171835) Stereoisomers

Alpha-tocopherol can modulate the expression of a variety of genes, influencing numerous cellular processes. This regulation occurs independently of its antioxidant properties and is often stereoisomer-specific, primarily due to the selective retention of 2R forms. oup.commdpi.com

Alpha-tocopherol has been shown to downregulate the expression of scavenger receptors involved in lipid uptake, such as CD36 and Scavenger Receptor Class B Type I (SR-BI). nih.govnih.gov This can have significant implications for lipid metabolism and the development of atherosclerosis. Studies have demonstrated that alpha-tocopherol can decrease the expression of the CD36 gene in human monocyte-derived macrophages. nih.gov The transfer of alpha-tocopherol from HDL particles to tissues is also associated with SR-BI. nih.gov

The efficiency of this gene regulation is dependent on the intracellular concentration of alpha-tocopherol, and therefore, the less bioavailable 2S stereoisomers like (R,S,R)-alpha-tocopherol are expected to have a diminished effect compared to the RRR- form.

| Gene | Function | Effect of Alpha-Tocopherol | Reference |

|---|---|---|---|

| CD36 | Scavenger receptor for oxidized LDL, fatty acid translocase | Downregulation of expression | nih.govnih.gov |

| SR-BI | Scavenger receptor for cholesterol and tocopherol uptake | Involved in tissue uptake of alpha-tocopherol | nih.gov |

Alpha-tocopherol also influences the expression of genes that regulate the extracellular matrix and control cell signaling pathways. For instance, it has been found to modulate the expression of connective tissue growth factor (CTGF) and matrix metalloproteinases (MMPs). nih.gov Additionally, genes involved in cell cycle regulation, such as cyclins D1 and E, are also affected by tocopherols (B72186). nih.gov These non-antioxidant effects highlight the role of alpha-tocopherol in cellular homeostasis and tissue remodeling. The specific impact of the (R,S,R) stereoisomer on these genes is not well-documented, but its lower bioavailability suggests a reduced capacity to elicit these transcriptional changes compared to RRR-alpha-tocopherol.

The gene-regulatory effects of alpha-tocopherol are mediated through its interaction with various transcription factors and nuclear receptors. Alpha-tocopherol has been shown to inhibit the activation of NF-kappaB, a key regulator of inflammation. nih.gov It can also modulate the activity of activator protein-1 (AP-1) and peroxisome proliferator-activated receptor-gamma (PPAR-gamma). nih.gov

Furthermore, some forms of vitamin E can activate the pregnane X receptor (PXR), which in turn regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450s. nih.govfrontiersin.orgwikipedia.org PXR forms a heterodimer with the retinoid X receptor (RXR) to bind to DNA and elicit gene expression. frontiersin.orgwikipedia.org Some studies suggest that alpha-tocopherol can activate PXR. nih.govnih.gov The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the antioxidant response, can also be influenced by certain tocopherols. interclinical.com.au

The ability of this compound to interact with these transcription factors is likely limited by its reduced intracellular concentration due to poor recognition by α-TTP.

Alpha-Tocopherol's Role in Cellular Signal Transduction Pathways

Alpha-tocopherol can directly influence cellular signaling cascades, further demonstrating its non-antioxidant functions. These interactions are often highly specific to the alpha-tocopherol molecule and are not replicated by other antioxidants.

One of the most well-characterized non-antioxidant functions of alpha-tocopherol is the inhibition of protein kinase C (PKC) activity. taylorfrancis.comahajournals.orgnih.gov This inhibition is specific to alpha-tocopherol and is not observed with beta-tocopherol, indicating a mechanism independent of antioxidant capacity. nih.gov The inhibition of PKC by alpha-tocopherol is associated with the dephosphorylation of PKC-alpha, possibly through the activation of protein phosphatase 2A. nih.govnih.gov By inhibiting PKC, alpha-tocopherol can modulate a wide range of cellular processes, including cell proliferation, differentiation, and inflammation. taylorfrancis.comnih.gov Given the stereospecificity of many biological interactions, it is plausible that the 2S configuration of this compound results in a weaker inhibition of PKC compared to the natural RRR form, although direct comparative studies are lacking.

Tocopherol-associated proteins (TAPs) are cytosolic proteins that bind to alpha-tocopherol and may be involved in its intracellular transport and non-antioxidant functions. miami.edu TAPs are distinct from the well-characterized alpha-tocopherol transfer protein (α-TTP). Some research suggests that TAP may act as a ligand-dependent transcription factor that translocates to the nucleus in an alpha-tocopherol-dependent manner to regulate gene expression. miami.edu

The binding affinity of TAP for different alpha-tocopherol stereoisomers is a critical factor in their ability to mediate these non-antioxidant effects. While α-TTP shows a clear preference for 2R stereoisomers, the stereoselectivity of TAP is less well-defined. However, studies on α-TTP have shown a significantly lower affinity for the SRR-alpha-tocopherol (another name for this compound) stereoisomer compared to RRR-alpha-tocopherol. cancer.govcore.ac.uknih.govelsevierpure.com This suggests that this compound would be less effective at activating TAP-mediated signaling pathways.

| Compound | Relative Affinity (%) | Reference |

|---|---|---|

| RRR-alpha-tocopherol | 100 | nih.govelsevierpure.com |

| SRR-alpha-tocopherol (this compound) | 11 | nih.govelsevierpure.com |

| beta-tocopherol | 38 | nih.govelsevierpure.com |

| gamma-tocopherol | 9 | nih.govelsevierpure.com |

| delta-tocopherol | 2 | nih.govelsevierpure.com |

| alpha-tocotrienol | 12 | nih.govelsevierpure.com |

Role as a Signal Molecule in Plant Physiology

Beyond its well-established function as a potent lipophilic antioxidant, this compound, a synthetic form of α-tocopherol, participates in the intricate network of cellular signaling in plants. While plants naturally synthesize the RRR-α-tocopherol stereoisomer, studies comparing the gene-regulatory activities of natural and synthetic α-tocopherol have indicated they share identical transcriptional activity, inducing or repressing the same sets of genes nih.gov. Therefore, research on α-tocopherol's signaling roles in plants is considered relevant to the synthetic (R,S,R) form. These non-antioxidant functions are crucial for modulating plant growth, development, and responses to environmental challenges.

The primary mechanisms through which α-tocopherol exerts its signaling effects involve the modulation of phytohormone levels, particularly jasmonic acid, and its participation in chloroplast-to-nucleus retrograde signaling pathways.

Modulation of Jasmonic Acid Signaling

This compound plays a significant role in plant defense and development by influencing the jasmonic acid (JA) signaling pathway. JA is a key phytohormone involved in responses to both biotic and abiotic stress, as well as in developmental processes. The signaling function of α-tocopherol in this context is often linked to its ability to control the extent of lipid peroxidation in chloroplasts researchgate.net. Lipid hydroperoxides, which are products of lipid peroxidation, are precursors for JA synthesis. By managing the levels of these precursors, α-tocopherol can indirectly regulate the accumulation of JA and subsequently modulate the expression of JA-responsive genes mdpi.com.

Research using Arabidopsis thaliana mutants deficient in tocopherol biosynthesis has provided compelling evidence for this regulatory role. For instance, vte1 mutants, which are deficient in α- and γ-tocopherols, exhibit altered phytohormone levels. Under conditions of high light and low temperature, these mutants show reduced growth and enhanced accumulation of anthocyanins, which is preceded by a significant increase in jasmonic acid levels nih.govcncb.ac.cn.

Research Findings:

Studies on tocopherol-deficient mutants have yielded quantitative data that underscore the impact of α-tocopherol on plant signaling pathways.

In vte1 mutants of Arabidopsis thaliana, an age-dependent increase in jasmonic acid levels was observed, reaching up to 2.4-fold higher than in wild-type plants mdpi.com.

The vte2 mutant of Arabidopsis, which is completely devoid of tocopherols, displays a massive accumulation of the phytoalexin camalexin, a key defense compound. Levels of camalexin in vte2 seedlings were over 100-fold higher than in wild-type seedlings nih.govresearchgate.net.

Gene expression profiling of the vte2 mutant revealed a corresponding increase in the expression of numerous defense-related genes, which were not induced in the vte1 mutant (which still accumulates a pathway intermediate) or the wild type nih.govresearchgate.net.

| Mutant Genotype | Affected Compound | Observed Change in Mutant vs. Wild Type | Reference |

|---|---|---|---|

| vte1 | Jasmonic Acid | Up to 2.4-fold increase | mdpi.com |

| vte2 | Camalexin | Over 100-fold increase | nih.govresearchgate.net |

Involvement in Chloroplast Retrograde Signaling

This compound is also implicated in chloroplast-to-nucleus retrograde signaling. This communication pathway allows the chloroplast, a primary sensor of environmental stress, to send signals to the nucleus to alter gene expression in response to changing conditions. By maintaining the redox state of the chloroplast and preventing excessive lipid peroxidation, α-tocopherol helps to modulate these retrograde signals nih.gov.

Under stress conditions such as high light, drought, or temperature extremes, the photosynthetic apparatus can generate an excess of reactive oxygen species (ROS). α-Tocopherol, located within the thylakoid membranes, quenches these ROS. This action prevents the propagation of oxidative damage and the subsequent release of stress signals that would travel to the nucleus cncb.ac.cn. Therefore, the level of α-tocopherol in the chloroplast can influence the transcriptional response of the plant to environmental stresses.

Research Findings:

The influence of α-tocopherol on gene expression extends to the regulation of its own biosynthetic pathway and the broader stress response network.

Overexpression of the VTE4 gene (encoding γ-tocopherol methyltransferase) in Arabidopsis thaliana seeds can lead to a 50-fold increase in α-tocopherol content, demonstrating a key regulatory point in its synthesis mdpi.com.

Conversely, downregulating the VTE2 gene (encoding homogentisate phytyltransferase) via antisense RNA in Arabidopsis resulted in a 10-fold reduction in tocopherol content in seeds mdpi.com.

| Gene Manipulation | Effect on α-Tocopherol Content | Observed Change | Reference |

|---|---|---|---|

| Overexpression of VTE4 | Increase in α-tocopherol | Up to 50-fold increase in seeds | mdpi.com |

| Downregulation of VTE2 | Decrease in total tocopherols | 10-fold reduction in seeds | mdpi.com |

Catabolism and Excretion Pathways of R,s,r Alpha Tocopherol

Initial Enzymatic Degradation: ω-Hydroxylation

The catabolism of alpha-tocopherol (B171835) is initiated by an ω-hydroxylation reaction, which targets one of the terminal methyl groups on the saturated phytyl side chain. nih.govnih.gov This initial, rate-limiting step is catalyzed by a specific group of enzymes known as cytochrome P450 monooxygenases. nih.govresearchgate.net The reaction converts alpha-tocopherol into 13’-hydroxy-α-tocopherol, marking the first stage of its transformation into excretable byproducts. nih.gov

The primary enzyme responsible for the ω-hydroxylation of tocopherols (B72186) in humans is Cytochrome P450 4F2 (CYP4F2). nih.govresearchgate.netnih.gov Functional analyses of various recombinant human liver P450 enzymes have demonstrated that tocopherol-ω-hydroxylase activity is specifically associated with CYP4F2. nih.govresearchgate.net This enzyme is considered to play a unique and non-redundant role in the catabolism of all forms of vitamin E, as no other major human liver CYP enzymes have been found to exhibit this specific activity. nih.govoup.com

While CYP3A4 was initially suggested to be involved in tocopherol degradation, subsequent research has shown this is unlikely. researchgate.net The initial hypothesis was based on inhibition studies using ketoconazole, which was thought to be a specific inhibitor of CYP3A4 but was later found to lack such specificity. oup.com Studies using recombinant CYP3A4 failed to show the production of alpha-tocopherol metabolites, reinforcing that CYP4F2 is the principal enzyme in this pathway. oup.comjst.go.jp Although alpha-tocopherol may influence the expression of CYP3A genes through the pregnane X receptor (PXR), this does not appear to directly translate to its own catabolism by CYP3A4. nih.gov

Table 1: Key Cytochrome P450 Enzymes in (R,S,R)-alpha-Tocopherol Catabolism

| Enzyme | Primary Role in α-Tocopherol Catabolism | Supporting Evidence |

| CYP4F2 | Catalyzes the initial and rate-limiting ω-hydroxylation of the phytyl side chain. nih.govnih.gov | Identified as the only major human liver P450 with significant tocopherol-ω-hydroxylase activity. nih.govnih.govoup.com |

| CYP3A4 | Initially proposed, but direct catalytic activity is not supported by current evidence. oup.comjst.go.jp | Recombinant CYP3A4 failed to metabolize α-tocopherol. jst.go.jp Its role is considered unlikely. oup.com |

The rate of ω-hydroxylation by CYP4F2 is influenced by the molecular structure of the tocochromanol substrate. One key determinant is the methylation pattern on the chromanol ring. For instance, CYP4F2 exhibits a markedly higher catalytic activity for gamma-tocopherol compared to alpha-tocopherol, which contributes to the preferential retention of alpha-tocopherol in the body. nih.govresearchgate.net The presence of a methyl group at the C5 position of the chromanol ring, as seen in alpha- and beta-tocopherol, is associated with lower metabolic activity compared to forms without it, like gamma- and delta-tocopherol. nih.gov

Side-chain saturation also plays a critical role. Tocotrienols, which possess an unsaturated phytyl side chain, exhibit much higher maximum reaction velocities (Vmax) for ω-hydroxylation than their tocopherol counterparts with saturated side chains. nih.gov However, research indicates that the stereochemistry of the saturated side chain does not affect the rate of ω-hydroxylation for alpha-tocopherol. nih.gov

Table 2: Structural Determinants of Tocopherol ω-Hydroxylation Rate

| Structural Feature | Impact on Rate | Example |

| Chromanol Ring Methylation | Methylation at the C5 position is associated with markedly lower metabolic activity. nih.gov | α-Tocopherol is metabolized more slowly than γ-tocopherol. nih.govresearchgate.net |

| Side Chain Saturation | Unsaturated side chains (tocotrienols) are metabolized at a much higher rate than saturated side chains (tocopherols). nih.gov | Tocotrienols show a much higher Vmax than tocopherols. nih.gov |

| Side Chain Stereochemistry | Has no effect on the ω-hydroxylation rate of alpha-tocopherol. nih.gov | (R,R,R)-α-Tocopherol and synthetic (all-rac)-α-tocopherol are metabolized similarly in this initial step. |

Subsequent Side-Chain Degradation: β-Oxidation

Following the initial ω-hydroxylation by CYP4F2, the modified phytyl side chain of alpha-tocopherol undergoes further degradation. nih.govresearchgate.net This process involves the stepwise shortening of the side chain through a pathway analogous to mitochondrial fatty acid β-oxidation. researchgate.netnih.gov This series of reactions sequentially removes two- or three-carbon units from the carboxylated end of the phytyl tail. nih.govresearchgate.net This progressive truncation of the hydrophobic side chain is a critical step in converting the molecule into a more water-soluble form suitable for excretion. nih.gov

Formation and Fate of Carboxychromanol Metabolites (e.g., α-CEHC)

Once formed in the liver, α-CEHC has several possible fates. It can be secreted into the plasma, transported to the kidneys, and subsequently excreted in the urine. researchgate.net To facilitate urinary excretion, α-CEHC often undergoes phase II conjugation, where it is derivatized with glucuronide or sulphate residues. mdpi.comnih.gov Alternatively, α-CEHC can be excreted into the bile, leading to its elimination via the feces. researchgate.net The measurement of urinary α-CEHC and its conjugates is often used as a marker for tocopherol consumption and metabolism. researchgate.net

Advanced Analytical Methodologies for R,s,r Alpha Tocopherol Stereoisomers

Chromatographic Techniques for Stereoisomer Separation and Quantification

Chromatography is the cornerstone for the separation of alpha-tocopherol (B171835) stereoisomers. The choice of technique depends on the required resolution, speed, and sample matrix.

Chiral HPLC is a powerful and widely used method for the separation of alpha-tocopherol stereoisomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

Normal-phase liquid chromatography is commonly employed, using polysaccharide-based chiral columns. nih.govnih.gov Columns such as Chiralpak and Chiralcel, which are often based on amylose (B160209) or cellulose (B213188) derivatives like amylose tris(3,5-dimethylphenylcarbamate), have proven effective. researchgate.net The mobile phase typically consists of non-polar solvents like hexane, often mixed with a polar modifier. nih.gov Detection is frequently achieved using fluorescence or ultraviolet (UV) detectors. nih.govnih.gov

Research has demonstrated that all-rac-alpha-tocopheryl acetate (B1210297) can be separated into four distinct peaks using a Chiralpak column. researchgate.net A more detailed separation of all-rac-alpha-tocopherol methyl ether derivatives can yield five peaks, allowing for the resolution of the 2R and 2S epimers. nih.govnih.gov The first peak typically contains the four 2S stereoisomers (SRR, SRS, SSR, SSS), while the subsequent peaks correspond to the individual 2R isomers (RSS, RRS, RRR, and RSR). nih.govnih.gov This baseline resolution is crucial for accurately quantifying the biologically most active RRR-α-tocopherol. nih.gov

| Peak Number | Eluting Stereoisomer(s) | Configuration at C2 | Reference |

|---|---|---|---|

| 1 | SRR, SRS, SSR, SSS | S | nih.govnih.gov |

| 2 | RSS | R | nih.govnih.gov |

| 3 | RRS | R | nih.govnih.gov |

| 4 | RRR | R | nih.govnih.gov |

| 5 | RSR | R | nih.govnih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to liquid chromatography. nih.gov

SFC is particularly well-suited for the analysis of lipophilic compounds like tocopherols (B72186). researchgate.net The technique can be used with the same polysaccharide-based chiral stationary phases employed in HPLC. researchgate.net By optimizing parameters such as pressure, temperature, and the use of co-solvents (entrainers), the selectivity of the separation can be fine-tuned. nih.gov The coupling of SFC with mass spectrometry (SFC-MS/MS) further enhances sensitivity and provides lower limits of quantification compared to LC-MS/MS for some fat-soluble vitamin metabolites. researchgate.net This makes SFC a powerful tool for both analytical and preparative-scale chiral chromatography of alpha-tocopherol stereoisomers. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Mobile Phase | Supercritical CO₂ (often with a co-solvent like ethanol) | nih.gov |

| Stationary Phase | Chiral columns (e.g., amylose or cellulose-based) | researchgate.net |

| Temperature | 40 °C | jst.go.jp |

| Pressure | 25-30 MPa | jst.go.jp |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | researchgate.net |

Mass Spectrometry Approaches for Alpha-Tocopherol and Its Metabolites

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like LC or SFC, is an indispensable tool for the structural elucidation and sensitive detection of alpha-tocopherol and its metabolites. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is frequently used for its high specificity and sensitivity. researchgate.net Electrospray ionization (ESI) is a common ionization technique for these analyses. mdpi.com The fragmentation patterns generated in the mass spectrometer provide structural information that helps in identifying known and novel metabolites.

MS-based metabolomics studies have successfully identified several novel urinary metabolites of α-tocopherol in humans and mice. nih.gov These include conjugates such as α-carboxyethylhydroxychroman (α-CEHC) glycine (B1666218), α-CEHC glycine glucuronide, and α-CEHC taurine. nih.gov The identification is confirmed by comparing the mass spectral fragments of the metabolites with those of authentic standards. nih.gov For example, α-tocopherol glucuronide is identified by its characteristic fragments plus those of a glucuronide conjugate (m/z 193, 175, and 113). nih.gov

| Metabolite | Abbreviation | Method of Detection | Reference |

|---|---|---|---|

| α-carboxyethylhydroxychroman | α-CEHC | LC-MS/MS | nih.gov |

| α-CEHC glycine | - | LC-MS/MS | nih.gov |

| α-CEHC taurine | - | LC-MS/MS | nih.gov |

| α-CEHC glycine glucuronide | - | LC-MS/MS | nih.gov |

| α-tocopherol glucuronide | - | LC-MS/MS | nih.gov |

| α-tocopheryl quinone | α-TQ | LC-MS | mdpi.com |

Spectrophotometric and Spectroscopic Methods in Alpha-Tocopherol Analysis

While chromatography provides separation, spectrophotometric and spectroscopic methods offer simpler and more rapid approaches for the quantification and characterization of alpha-tocopherol.

UV-Vis Spectrophotometry: This is a straightforward and widely used method for quantifying alpha-tocopherol in various preparations. dergipark.org.tr The method is based on the principle that alpha-tocopherol absorbs light in the ultraviolet range. In solvents like methanol (B129727) or ethanol, α-tocopherol exhibits a maximum absorbance (λmax) at approximately 290-298 nm. dergipark.org.trnih.gov For its acetate form, the λmax is often observed around 285-286 nm. ijpras.compjps.pk The concentration can be determined using a standard calibration curve based on Beer's law. dergipark.org.trijpras.com This technique is valued for its simplicity and speed, making it suitable for routine quality control analysis of pharmaceutical preparations. dergipark.org.tr

| Compound | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| α-Tocopherol | Methanol | 290 | 10-100 | dergipark.org.tr |

| α-Tocopheryl Acetate | Ethanol | 286 | 1-12 | ijpras.com |

| α-Tocopheryl Acetate | Ethanol/Isopropanol | 285 | N/A | pjps.pk |

| α-Tocopherol | n-Hexane | 297 | N/A | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on the vibrational frequencies of its chemical bonds. alquds.edu FTIR has been developed as a rapid method for the analysis of α-tocopherol, serving as an alternative to HPLC, particularly for quantification in matrices like vegetable oils. researchgate.net The analysis often involves chemometric techniques, such as Partial Least Squares (PLS) regression, to correlate the spectral data with the concentration of alpha-tocopherol determined by a reference method. researchgate.net This approach allows for fast and non-destructive analysis.

Comparative Bioactivity and Biological Responses of Alpha Tocopherol Stereoisomers

Comparative Studies of RRR-alpha-Tocopherol Versus Synthetic Alpha-Tocopherol (B171835) Stereoisomers in Animal Models

Animal models have been instrumental in elucidating the differences in bioavailability and biological effects between natural RRR-alpha-tocopherol and synthetic all-rac-alpha-tocopherol. These studies consistently demonstrate a preferential accumulation and retention of the natural RRR form in various tissues compared to the synthetic mixture.

In rat studies, when equipotent dosages of all-rac-alpha-tocopheryl acetate (B1210297) and RRR-alpha-tocopheryl acetate were administered, they resulted in equimolar alpha-tocopherol concentrations in plasma and tissues like the liver, brain, and adipose tissue. nih.gov However, analysis of the individual stereoisomers revealed that rats treated with the synthetic form preferentially accumulated the four 2R stereoisomers. nih.gov Another study in rats found that supplementation with natural vitamin E led to a significantly higher proportion of the RRR-αT stereoisomer in both maternal and fetal plasma compared to synthetic vitamin E. karger.com Specifically, the percentage of RRR-αT in maternal plasma increased to 88.33% in the natural vitamin E group versus 32.76% in the synthetic group. karger.com In fetal plasma, the difference was even more pronounced, reaching 97.94% in the natural group. karger.com

Studies in dairy cows also show a clear preference for the RRR-isomer. When periparturient dairy cows were supplemented with either RRR- or all-rac-alpha-tocopheryl acetate, concentrations of alpha-tocopherol were greatest in the plasma, colostrum, milk, and blood neutrophils of the RRR-treated group. nih.gov Cows fed the all-rac form showed an enrichment of the RRR isomer in plasma and milk, which was attributed to a nearly complete discrimination against the 2S isomers. nih.gov

Research in pigs has shown that the biological activity of natural vitamin E is often underestimated by historical biopotency ratios. phytovia.ca Studies in sows calculated ratios of natural to synthetic vitamin E activity to be 1.61 in serum, 1.89 in the liver, and 1.58 in colostrum. phytovia.ca In finisher pigs, the equivalence ratio of natural versus synthetic was found to be as high as 2.64 in heart muscle and 2.2 in the kidney. phytovia.ca

In poultry, broilers supplemented with natural vitamin E (D-α-tocopherol) showed a more pronounced enhancement of α-tocopherol content in thigh muscle compared to those supplemented with synthetic vitamin E (DL-α-tocopherol acetate). nih.gov This suggests a greater retention and antioxidant capacity from the natural form in muscle tissue. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rats | Preferential accumulation of 2R stereoisomers from synthetic mix in tissues. Natural vitamin E supplementation resulted in significantly higher RRR-αT proportions in maternal (88%) and fetal (98%) plasma compared to synthetic supplementation. | karger.comnih.gov |

| Dairy Cows | Cows supplemented with RRR-α-tocopherol had the highest α-tocopherol concentrations in plasma, colostrum, and milk. Near-complete discrimination against 2S isomers was observed with synthetic supplementation. | nih.gov |

| Pigs | Observed biopotency ratios of natural vs. synthetic vitamin E were higher than accepted standards, reaching 1.89 in the liver (sows) and 2.64 in heart muscle (finisher pigs). | phytovia.ca |

| Broilers | Natural vitamin E was more effective at increasing α-tocopherol concentration in thigh muscle compared to the synthetic form. | nih.gov |

Differential Biological Responses to 2R and 2S Stereoisomers of Alpha-Tocopherol

The primary mechanism for the differential biological activity between alpha-tocopherol stereoisomers lies in their selective handling by the body, particularly by a specific protein in the liver. The configuration at the C-2 position of the chromanol ring is a major determinant for this biodiscrimination. nih.gov

The hepatic alpha-tocopherol transfer protein (α-TTP) preferentially binds to the 2R stereoisomers (RRR, RRS, RSR, RSS) and incorporates them into very low-density lipoproteins (VLDLs) for transport to peripheral tissues. nih.govoup.com In contrast, the four 2S stereoisomers (SSS, SSR, SRS, SRR) have a much lower affinity for α-TTP. oup.com This leads to the preferential degradation and excretion of the 2S forms, while the 2R forms are retained and circulated throughout the body. nih.gov

This selective process results in a significant enrichment of 2R stereoisomers in plasma and tissues following the consumption of synthetic all-rac-alpha-tocopherol. nih.gov For instance, in rats administered all-rac-alpha-tocopheryl acetate, the sum of the four 2R stereoisomers accounted for 70-86% of the total alpha-tocopherol in tissues and plasma, while the 2S stereoisomers made up the remaining 14-30%. nih.gov This confirms that only about half of the stereoisomers present in the synthetic mixture are appreciably bioavailable. rsc.org

Studies analyzing brain tissue have also shown this discriminatory effect. In one analysis, the concentration of RRR-alpha-tocopherol in various brain regions was substantially higher than the other 2R forms (RRS, RSR, RSS), while the sum of all 2S stereoisomers was significantly lower. rsc.org This suggests that the brain not only discriminates against 2S stereoisomers but may also show some preference for the fully natural RRR configuration over the other 2R forms. rsc.org The presence of α-TTP has been detected in the brains of both humans and rats, potentially contributing to this local regulation. oup.com

| Stereoisomer Group | Affinity for α-TTP | Biological Fate | Relative Tissue Accumulation (from synthetic source) | Reference |

|---|---|---|---|---|

| 2R Forms (RRR, RRS, RSR, RSS) | High | Incorporated into VLDL, transported to tissues | High (70-86% of total α-tocopherol) | nih.govoup.com |

| 2S Forms (SSS, SSR, SRS, SRR) | Low | Preferentially metabolized and excreted | Low (14-30% of total α-tocopherol) | nih.govnih.gov |

Bio-potency Ratios of RRR-alpha-Tocopherol and all-racemic Alpha-Tocopherol and Their Scientific Re-evaluation

The biopotency of different forms of vitamin E has historically been a subject of scientific discussion and re-evaluation. For many years, the accepted ratio of biopotency for RRR-alpha-tocopherol versus all-rac-alpha-tocopherol was 1.36:1. researchgate.netnih.gov This ratio was established based on the rat fetal resorption bioassay, a method that measures the ability of a vitamin E form to prevent fetal death in vitamin E-deficient pregnant rats. oup.com Based on this assay, all-rac-alpha-tocopheryl acetate was assigned a value of 1 International Unit (IU) per mg, while RRR-alpha-tocopheryl acetate was valued at 1.36 IU per mg. researchgate.netphytovia.ca

However, more recent research, particularly studies using deuterium-labeled tocopherols (B72186) in humans and animals, has challenged this long-standing ratio. nih.gov These bioavailability studies have shown that plasma and tissues accumulate approximately twice the amount of RRR-alpha-tocopherol compared to all-rac-alpha-tocopherol when consumed simultaneously. oup.com This has led to the proposal of a new biopotency ratio of 2:1. oup.comnih.gov This 2:1 ratio is supported by the mechanistic understanding of the hepatic α-TTP, which effectively retains only the four 2R stereoisomers that constitute 50% of the synthetic all-rac mixture. nih.govoup.com

The debate continues, as some scientists argue that bioavailability data (tissue concentrations) should not be directly equated with biopotency, which requires the measurement of a biological or clinical response. oup.comnih.gov They contend that the 1.36:1 ratio is based on a valid, albeit animal-based, bioassay, and that replacing it with a ratio derived solely from pharmacokinetic data may be premature. nih.gov It has also been hypothesized that a single, fixed biopotency ratio may not exist, as the relative bioavailability can vary depending on the dosage, duration of dosing, and the specific tissue being measured. nih.gov Despite this ongoing debate, the U.S. Food and Drug Administration has adopted the 2:1 ratio for food-labeling purposes. oup.com

| Biopotency Ratio (RRR:all-rac) | Basis of Determination | Comments | Reference |

|---|---|---|---|

| 1.36:1 | Rat fetal resorption bioassay | The historically accepted ratio based on a functional endpoint in an animal model. | oup.comnih.gov |

| 2:1 | Bioavailability and tissue accumulation studies (often using deuterium-labeled isotopes) | Supported by the preferential binding of α-TTP to 2R stereoisomers. Some argue this reflects bioavailability, not necessarily biopotency. | oup.comnih.gov |

Emerging Research Areas and Future Directions in R,s,r Alpha Tocopherol Science

Elucidating Undiscovered Molecular Targets and Binding Partners for (R,S,R)-alpha-Tocopherol

The biological activity of any alpha-tocopherol (B171835) stereoisomer is fundamentally dictated by its interaction with molecular targets and binding partners. The primary determinant of alpha-tocopherol bioavailability is the hepatic alpha-tocopherol transfer protein (α-TTP), which exhibits a clear preference for stereoisomers with a 2R configuration, a group that includes this compound. This preferential binding is crucial for the incorporation of these stereoisomers into very low-density lipoproteins (VLDL) for transport to other tissues, while 2S stereoisomers are largely directed towards degradation.

While α-TTP is the most well-characterized binding protein, the existence of other, yet undiscovered, molecular targets specific to or with varying affinities for this compound is a compelling area for future investigation. Research into tocopherol-associated protein (TAP) has suggested its potential role as a transcriptional activator, and it is plausible that its binding affinity may differ among the various alpha-tocopherol stereoisomers.

Future research should be directed towards identifying and characterizing novel binding proteins and cellular receptors that may interact with this compound. Such studies could unveil previously unknown pathways and cellular responses specifically modulated by this stereoisomer. Techniques such as affinity chromatography using this compound as a ligand could be employed to isolate and identify interacting proteins from various tissue lysates.

Table 1: Known and Potential Molecular Interactions of Alpha-Tocopherol Stereoisomers

| Binding Partner | Stereoisomer Preference | Known/Potential Function | Research Focus for this compound |

| Alpha-Tocopherol Transfer Protein (α-TTP) | 2R stereoisomers (including RSR) > 2S stereoisomers | Regulates plasma and tissue concentrations of alpha-tocopherol. | Quantifying the precise binding affinity and transfer efficiency of this compound. |

| Tocopherol-Associated Protein (TAP) | To be determined | Potential role in transcriptional activation. | Investigating the specific binding affinity and functional consequences of the this compound-TAP interaction. |

| Putative Cellular Receptors | To be determined | Cellular uptake and signaling. | Identification and characterization of receptors that may exhibit stereoisomer-specific binding to this compound. |

Stereoisomer-Specific Research in Non-Classical Functions of Alpha-Tocopherol

Beyond its well-established role as a potent antioxidant, alpha-tocopherol is now recognized for its non-classical functions, including the modulation of signal transduction and gene expression. A critical and underexplored area is the extent to which these non-classical functions are stereoisomer-specific.

Alpha-tocopherol has been shown to inhibit protein kinase C (PKC) activity, which is involved in a multitude of cellular processes, including cell proliferation and differentiation. It also influences the expression of genes related to inflammation and cell adhesion. The majority of this research has not differentiated between the effects of the eight stereoisomers of synthetic alpha-tocopherol.

A study on human milk composition revealed that this compound is present, constituting on average 6-8% of the total alpha-tocopherol. This confirms its presence in biological systems and underscores the importance of understanding its specific biological activities.

Table 3: Investigating Non-Classical Functions of this compound

| Non-Classical Function | General Alpha-Tocopherol Effect | Research Question for this compound |

| Signal Transduction | Inhibition of Protein Kinase C (PKC) activity. | Does this compound inhibit PKC with a similar, greater, or lesser potency compared to other stereoisomers? |

| Gene Expression | Regulation of genes involved in inflammation, cell adhesion, and cholesterol metabolism. | Does this compound have a unique gene regulatory profile compared to other stereoisomers? |

| Cellular Proliferation | Inhibition of smooth muscle cell growth. | What is the specific effect of this compound on the proliferation of various cell types? |

Q & A

Q. What analytical methods are recommended for quantifying (R,S,R)-alpha-tocopherol in biological samples, and how do their accuracies compare?

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is preferred for its sensitivity and specificity, with detection limits as low as 0.1 ng/mL in lipid-rich matrices like serum or brain tissue . UV absorption at 292 nm (for alpha-tocopherol) and 325 nm (for retinol) is also used but requires careful peak integration and purity validation via photodiode array data . Method validation should include parameters like limit of detection (LOD), recovery rates, and inter-day precision, particularly when analyzing complex matrices such as vegetable oils or deodorizer distillates .

Q. How does the stereochemical configuration of alpha-tocopherol influence its biological activity in experimental models?

Natural (RRR)-alpha-tocopherol exhibits higher bioavailability and antioxidant efficacy compared to synthetic this compound due to its stereospecific binding to hepatic alpha-tocopherol transfer proteins . Synthetic forms, which are racemic mixtures (e.g., 2-ambo-alpha-tocopherol), show reduced activity in vivo, as demonstrated in studies comparing neuroprotective effects in rodent models . Researchers must verify stereochemical purity using chiral chromatography or nuclear magnetic resonance (NMR) to avoid confounding results .

Q. What are the key differences between natural and synthetic alpha-tocopherol in experimental applications?

Natural alpha-tocopherol (RRR configuration) is biosynthesized in plants, while synthetic variants (e.g., this compound) are produced via condensation of trimethylhydroquinone with isophytol, yielding equimolar epimers . These synthetic forms often require higher doses to achieve comparable antioxidant effects in cell cultures, as seen in studies on hippocampal neurogenesis and neuronal plasticity .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding alpha-tocopherol's correlation with age and BMI in observational studies?

In cases where no significant correlation is observed (e.g., Pearson’s R = -0.13 for age and R = 0.07 for BMI in serum levels), researchers should:

- Control for covariates like dietary intake, lipid profiles, and comorbidities.

- Use multivariate regression to adjust for confounding factors.

- Consider stratified analyses to identify subpopulations where correlations may emerge (e.g., smokers vs. non-smokers) . Example: A 2024 study found no significant serum alpha-tocopherol-BMI correlation (P = 0.682) but recommended larger cohorts to account for inter-individual variability .

Q. What methodological considerations are critical when designing clinical trials to evaluate alpha-tocopherol's neuroprotective effects in Alzheimer's disease?

Key considerations include:

- Endpoint selection : Use time-to-event outcomes (e.g., institutionalization, functional decline) rather than cognitive scores alone, as done in the Alzheimer’s Disease Cooperative Study (median delay: 670 days with 2000 IU/day alpha-tocopherol) .

- Baseline adjustments : Account for covariates like Mini-Mental State Examination (MMSE) scores, which strongly predict outcomes (P < 0.001) .

- Combination therapies : Test synergies with antioxidants (e.g., selegiline) while monitoring adverse effects, such as hemorrhagic stroke risk .

Q. How can researchers mitigate confounding variables when investigating alpha-tocopherol's antioxidant effects in in vivo models?

- Standardize diets to control for exogenous vitamin E intake.

- Measure lipid peroxidation markers (e.g., malondialdehyde) alongside alpha-tocopherol levels to directly link antioxidant activity to oxidative damage reduction .

- Use genetically modified models (e.g., apoE-deficient mice) to isolate alpha-tocopherol’s effects from other lipid transporters .

Q. In studies reporting no significant change in brain alpha-tocopherol levels in Alzheimer's patients, how should researchers reconcile this with proposed antioxidant mechanisms?

Focus on cerebrospinal fluid (CSF) dynamics and region-specific oxidative damage. For example, while brain tissue alpha-tocopherol levels may remain stable, CSF ascorbic acid depletion (P < 0.05) suggests compartment-specific redox imbalances . Combine proteomic analyses (e.g., PKCδ activation) with behavioral assays to identify non-antioxidant pathways, such as neurogenesis modulation .

Q. What statistical approaches are optimal for analyzing dose-response relationships of alpha-tocopherol in preclinical studies?

- Non-linear regression : Model U-shaped responses, as high-dose alpha-tocopherol may paradoxically increase oxidative stress .

- ANCOVA : Adjust for baseline variables (e.g., age, baseline MMSE) in clinical trials .

- Meta-analysis : Pool data from heterogeneous studies (e.g., EFSA evaluations on animal feed safety) to identify dose thresholds for toxicity or efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。